molecular formula C19H18N4O6S2 B2941016 (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 850910-41-7

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2941016
CAS No.: 850910-41-7
M. Wt: 462.5
InChI Key: DWTAEDYKLFFHDK-FMQUCBEESA-N
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Description

This compound belongs to the benzamide class of molecules featuring a benzo[d]thiazole core substituted with a nitro group at position 6 and a methyl group at position 2. The benzamide moiety is further modified with a morpholinosulfonyl group at the para position.

Properties

IUPAC Name

N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6S2/c1-21-16-7-4-14(23(25)26)12-17(16)30-19(21)20-18(24)13-2-5-15(6-3-13)31(27,28)22-8-10-29-11-9-22/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTAEDYKLFFHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, and the implications of its structural components.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety linked to a morpholinosulfonyl group, which is significant for its biological activity. The nitro group at the 6-position of the benzothiazole ring is known to enhance biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₃S
Molecular Weight319.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antitumor Activity

Recent studies have indicated that compounds similar to (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide exhibit significant antitumor properties. For instance, derivatives containing benzimidazole and benzothiazole nuclei have shown promising results against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .

Key Findings:

  • Cell Viability Assays: The compound was tested using MTS cytotoxicity assays in both 2D and 3D cultures. The IC50 values indicated potent antiproliferative effects, with lower values in 2D cultures compared to 3D cultures.
  • Mechanism of Action: It appears that the compound interacts with DNA, primarily binding within the minor groove, which is crucial for its antitumor efficacy .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Studies have assessed its efficacy against Gram-positive and Gram-negative bacteria.

Testing Results:

  • Organisms Tested: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
  • Methodology: Broth microdilution tests were employed to determine minimum inhibitory concentrations (MICs).
  • Outcomes: Compounds with similar structures demonstrated significant antibacterial activity, indicating that modifications to the benzothiazole framework can enhance antimicrobial efficacy .

Case Studies

  • Antitumor Efficacy in Lung Cancer:
    • A study evaluated the effectiveness of compounds with similar structures against A549 cells, yielding an IC50 of approximately 2.12 μM in 2D assays.
    • These findings suggest that such compounds could serve as lead candidates for developing new cancer therapies.
  • Antimicrobial Testing:
    • Another study focused on testing against S. aureus, where compounds showed MIC values lower than those of standard antibiotics, highlighting their potential as alternative antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound shares a benzo[d]thiazol-2(3H)-ylidene scaffold with several analogs, but variations in substituents lead to distinct physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name Substituents on Benzo[d]thiazole Benzamide Substituent Molecular Formula Molecular Weight
(E)-N-(3-Methyl-6-Nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(Morpholinosulfonyl)Benzamide (Target) 3-Methyl, 6-Nitro 4-Morpholinosulfonyl C₁₉H₁₈N₄O₆S₂ 486.5
(Z)-N-(3-Ethyl-5,6-Dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(Morpholinosulfonyl)Benzamide 3-Ethyl, 5,6-Dimethoxy 4-Morpholinosulfonyl C₂₂H₂₅N₃O₆S₂ 491.6
(Z)-N-[3-(2-Methoxyethyl)-6-(Methylsulfonyl)Benzo[d]thiazol-2(3H)-ylidene]-4-(Methylsulfonyl)Benzamide 3-(2-Methoxyethyl), 6-Methylsulfonyl 4-Methylsulfonyl C₁₉H₂₀N₂O₆S₃ 468.6

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound enhances electrophilicity compared to methoxy or methylsulfonyl groups in analogs . This may influence binding affinity in enzyme inhibition.
  • Solubility: The morpholinosulfonyl group in the target and compound likely improves water solubility compared to methylsulfonyl in compound .
  • Steric Effects : The 3-methyl substituent in the target compound minimizes steric hindrance relative to the bulkier 3-(2-methoxyethyl) group in compound .

Pharmacological and Biochemical Implications

The nitro group may enhance oxidative stress-mediated pathways, whereas morpholinosulfonyl groups could improve membrane permeability .

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